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Compound of Interest

Compound Name: 2-Bromo-3-fluorobenzonitrile

Cat. No.: B1333834

2-Bromo-3-fluorobenzonitrile is a trifunctional aromatic compound featuring a nitrile, a
bromine atom, and a fluorine atom. This unique substitution pattern makes it a highly valuable
and versatile intermediate in the synthesis of pharmaceuticals and other high-value organic
materials.[1] The strategic placement of these functional groups provides multiple, distinct
reaction sites, allowing for sequential and regioselective transformations.

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling
reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The
fluorine atom and the electron-withdrawing nitrile group modulate the electronic properties of
the benzene ring, influencing its reactivity and imparting potentially beneficial properties, such
as enhanced metabolic stability and bioavailability, to the final target molecules.[1] This guide
will explore the fundamental properties and synthetic applications that establish 2-Bromo-3-
fluorobenzonitrile as a cornerstone reagent in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental
to its effective use in synthesis.

Physical and Chemical Properties

The key identifying and physical properties of 2-Bromo-3-fluorobenzonitrile are summarized
below.[3][4][5][6]
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Property Value Source(s)
IUPAC Name 2-bromo-3-fluorobenzonitrile [3]

CAS Number 425379-16-4 [31[4]
Molecular Formula C7HsBrFN [31[6]
Molecular Weight 200.01 g/mol [3114]
Appearance Typically a solid [7]

Melting Point 61 °C [4]
SMILES C1=CC(=C(C(=C1)F)Br)C#N [31[4]
InChikey DBECKESJFGWYFEN- 3]

UHFFFAOYSA-N

Spectroscopic Signatures

While a dedicated, peer-reviewed spectrum for this specific isomer is not readily available in
the search results, its spectroscopic characteristics can be reliably predicted based on its
structure and data from analogous compounds.[8][9]

'H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic
region (approx. 7.40-7.80 ppm). The three aromatic protons will exhibit coupling to each
other as well as coupling to the *°F nucleus, leading to intricate splitting patterns.

e 13C NMR: The spectrum will display seven distinct signals for the aromatic carbons. The
carbon bearing the nitrile group (C-CN) will appear downfield, while the carbons attached to
the electronegative fluorine (C-F) and bromine (C-Br) atoms will show characteristic shifts
and C-F coupling.

» IR Spectroscopy: A prominent and sharp absorption band characteristic of the nitrile (C=N)
stretching vibration is expected around 2220-2240 cm~1. Other bands will correspond to C-H,
C=C aromatic, C-F, and C-Br stretching and bending vibrations.

o Mass Spectrometry: The mass spectrum will show a distinctive molecular ion (M*) peak
cluster due to the natural isotopic abundance of bromine ("°Br and 81Br in an approximate
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1:1 ratio). This results in two peaks of nearly equal intensity at m/z 200 and 202.

Synthesis: A Regioselective Approach

The synthesis of 2-Bromo-3-fluorobenzonitrile requires a method that overcomes the
regioselectivity challenges of direct electrophilic aromatic substitution. Direct bromination of 3-
fluorobenzonitrile preferentially yields 2-bromo-5-fluorobenzonitrile, as the fluorine atom directs
the incoming electrophile to the para position.[2] A robust and scalable synthesis has been
developed that proceeds via a boronic acid intermediate.[2][10]

Causality of the Synthetic Strategy

The chosen pathway leverages ortho-directed metalation to install a boronic acid group at the
desired C2 position, followed by a halodeboronation reaction. This multi-step sequence
provides complete regiochemical control, which is unattainable through direct halogenation.

Scalable Synthesis Protocol via Bromodeboronation

A proven, scalable synthesis involves the conversion of 3-fluorobenzonitrile into an aryl boronic
acid, which is then subjected to NaOMe-catalyzed bromodeboronation.[2][10]

Step 1: Directed Ortho-Metalation and Borylation

Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

e Cool the LDA solution to O °C.

e Slowly add a THF solution of 3-fluorobenzonitrile (1) to the LDA solution. The LDA selectively
deprotonates the C2 position, which is activated by both the ortho-fluorine and ortho-nitrile
groups.

o Add triisopropyl borate, B(O-i-Pr)s, to the reaction mixture to trap the aryl anion, forming the
boronic ester.

» Acidic workup hydrolyzes the ester to yield 2-cyano-6-fluorophenylboronic acid (2).

Step 2: NaOMe-Catalyzed Bromodeboronation
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The crude 2-cyano-6-fluorophenylboronic acid (2) is dissolved in acetonitrile.

Add a catalytic amount (e.g., 5 mol%) of sodium methoxide (NaOMe).

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent at room
temperature.

The reaction proceeds to give 2-Bromo-3-fluorobenzonitrile (3) in good yield.

Step 1: Borylation

1. LDA, THF, 0 °C
2. B(O-i-P1)s

3-Fluorobenzonitrile (1) SN0k 2-Cyano-6-fluorophenylboronic acid (29

DBDMH, NaOMe (cat.)J
Acetonitrile, 25 °C -l (2—Bromo-S—fIuorobenzonitrile (3D

Step 2: Bromodeboronation ]

Click to download full resolution via product page

Caption: Scalable synthesis of 2-Bromo-3-fluorobenzonitrile.

Chemical Reactivity and Synthetic Applications

The utility of 2-Bromo-3-fluorobenzonitrile stems from its ability to undergo a variety of
transformations at its functionalized positions. It is a quintessential substrate for palladium-
catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by
coupling an organohalide with an organoboron species.[11][12] The C-Br bond of 2-Bromo-3-
fluorobenzonitrile readily participates in this reaction, allowing for the introduction of a wide
range of aryl, heteroaryl, or alkyl groups at the C2 position.[13][14]

General Protocol:
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e To areaction vessel under an inert atmosphere (e.g., Argon), add 2-Bromo-3-
fluorobenzonitrile, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium
catalyst (e.g., Pd(PPhs)a or PdCIz(dppf), 1-5 mol%), and a base (e.g., K2COs, Cs2COs3, or
K3POa, 2-3 equivalents).

e Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

o Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed
(monitored by TLC or LC-MS).

 After cooling, perform an aqueous workup, extract the product with an organic solvent, and
purify by column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle

Oxidative
Addition
(Ar-Br)

Transmetalation
(R'-B(OR)2 + Basel

Reductive
Elimination

Ar-Pd(I1)(Br)Ln Ar-Pd(I1)-R'Ln

Click to download full resolution via product page

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical
chemistry.[15][16] This reaction allows for the coupling of 2-Bromo-3-fluorobenzonitrile with a
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vast array of primary and secondary amines, amides, or ammonia equivalents to produce 2-
amino-3-fluorobenzonitrile derivatives.[17][18]

General Protocol:

o Charge a reaction vessel with 2-Bromo-3-fluorobenzonitrile, the amine coupling partner
(1.0-1.2 equivalents), a palladium precatalyst (e.g., Pdz2(dba)s or Pd(OAC)z, 1-2 mol%), a
suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-
nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equivalents).

e Add an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere.
o Heat the reaction mixture (typically 80-110 °C) until completion.
e Cool the mixture, quench carefully, and perform an aqueous workup.

o Extract the product and purify by standard laboratory methods.

Buchwald-Hartwig Catalytic Cycle

Pd(O)L
Oxidative Reductive
Addition (Ar-Br) Elimination
ine Coordination Deprotonatio
(HNR'R") (Base)
Ar-Pd(I)(Br)L > [Ar-Pd(I)(HNR'R")L]*Br- —— | Ar-Pd(Il)(NR'R")L

Click to download full resolution via product page

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNATr)
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While cross-coupling at the bromine position is most common, the fluorine atom can also serve
as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[19] The reaction is
facilitated by the presence of the strongly electron-withdrawing nitrile group ortho to the
fluorine, which stabilizes the negatively charged Meisenheimer complex intermediate.[19][20]
In SNAr reactions, fluoride is often a better leaving group than bromide because the rate-
determining step is the initial nucleophilic attack, which is accelerated by the high
electronegativity of the fluorine atom polarizing the C-F bond.[19][21][22] This provides a
complementary reactivity pathway to access different substitution patterns.

Safety and Handling

2-Bromo-3-fluorobenzonitrile must be handled with appropriate safety precautions in a well-
ventilated area or fume hood.[3]

o Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if
inhaled. It also causes skin and serious eye irritation.[3][4]

e GHS Pictogram: GHSO07 (Exclamation mark).[23]

 Precautionary Statements:

o

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
o P270: Do not eat, drink or smoke when using this product.[4]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[23]

o P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.[4]

o P302+P352: IF ON SKIN: Wash with plenty of soap and water.[24]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[24]

o Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from
incompatible materials such as strong oxidizing agents.[7][23]
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Conclusion

2-Bromo-3-fluorobenzonitrile is a strategically designed synthetic building block with
significant applications in medicinal chemistry and materials science. Its well-defined
physicochemical properties and predictable reactivity make it an invaluable tool for
researchers. The capacity for regioselective C-C and C-N bond formation via palladium-
catalyzed cross-coupling at the bromine position, coupled with the potential for SNAr chemistry
at the fluorine position, provides a robust platform for the synthesis of complex and diverse
molecular targets. Proper understanding of its synthesis, reactivity, and handling is crucial for
its effective and safe utilization in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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